molecular formula C19H13BrN4O2S B2715477 1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1251691-39-0

1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

Cat. No.: B2715477
CAS No.: 1251691-39-0
M. Wt: 441.3
InChI Key: XUWSBYMTROHTRP-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydropyridazin-4-one core substituted at position 1 with a 3-bromophenyl group and at position 3 with a 1,2,4-oxadiazole ring. The oxadiazole is further functionalized with a 4-(methylsulfanyl)phenyl moiety. The oxadiazole ring, a heterocycle known for its electron-deficient nature, may enhance binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

1-(3-bromophenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2S/c1-27-15-7-5-12(6-8-15)18-21-19(26-23-18)17-16(25)9-10-24(22-17)14-4-2-3-13(20)11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWSBYMTROHTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .

Industrial Production Methods: the scalable synthesis of pyrazolo-diazepine pharmacophores suggests that similar methodologies could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a valuable scaffold in drug design and medicinal chemistry. It has been explored for its potential therapeutic applications, including antimicrobial and anticancer activities . The compound’s unique structure allows for the development of novel drugs targeting various biological pathways.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo-diazepine core is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Dihydropyridazinone vs. Phthalazinone

The compound 4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1, ) replaces the dihydropyridazinone core with a phthalazinone system.

Pyridazinone vs. Pyrazolone Derivatives

3-[1-(3-bromophenyl)-1H-pyrazol-5-yl]-1-(pyridin-4-yl)pyridazin-4(1H)-one () shares the pyridazinone core but substitutes the oxadiazole with a pyrazole ring. Pyrazoles are more electron-rich, which could alter redox properties or binding modes in biological targets. Additionally, the pyridinyl substituent in this compound may improve water solubility compared to the methylsulfanyl group in the target compound .

Substituent Effects

Halogenated Aryl Groups

Compounds such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () and 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one () highlight the prevalence of halogenated aryl groups. Bromine’s strong electron-withdrawing and hydrophobic effects contrast with fluorine’s smaller size and higher electronegativity, influencing reactivity and target engagement .

Sulfur-Containing Groups

The methylsulfanyl group in the target compound is structurally analogous to 7-(4-methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (). Sulfur atoms in such groups can participate in hydrogen bonding or metabolic oxidation, affecting bioavailability and toxicity profiles .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Reference
Target Compound Dihydropyridazinone 3-bromophenyl, oxadiazole, methylsulfanyl C₁₈H₁₂BrN₅O₂S -
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Phthalazinone 3-bromophenyl, oxadiazole, phenyl C₂₂H₁₃BrN₄O₂
3-[1-(3-bromophenyl)-1H-pyrazol-5-yl]-1-(pyridin-4-yl)pyridazin-4(1H)-one Pyridazinone 3-bromophenyl, pyrazole, pyridinyl C₁₈H₁₂BrN₅O
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazole 4-bromophenyl, 4-fluorophenyl, acetyl C₁₇H₁₄BrFN₂O

Table 2: Hypothetical Property Comparison

Property Target Compound Phthalazinone Analog () Pyridazinone-Pyrazole Hybrid ()
Molecular Weight (g/mol) 454.28 467.27 402.23
LogP (Predicted) ~3.5 ~3.8 ~2.9
Hydrogen Bond Acceptors 7 6 6
Rotatable Bonds 4 5 5

Biological Activity

1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound recognized for its potential biological activities. This compound belongs to the class of pyrazolo-diazepines and has garnered interest in medicinal chemistry due to its unique structural features that may confer various therapeutic effects.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H13BrN4O2S
CAS Number 1251691-39-0

The presence of both the pyrazolo and diazepine rings in its structure is significant as it contributes to the compound's distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that the compound may modulate the activity of various enzymes and receptors, leading to therapeutic effects such as antimicrobial and anticancer properties. The unique substitution pattern and the presence of the oxadiazole moiety are believed to enhance its bioactivity.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of similar compounds within the pyrazolo-diazepine class. For instance, derivatives have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. The MTT assay results highlighted a dose-dependent inhibition of cell proliferation in HepG2 liver cancer cells, with notable effects observed at concentrations as low as 12.5 µg/mL.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives similar to the target compound. The results indicated that compounds with a methylsulfanyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin.

Study 2: Anticancer Screening

In another investigation involving HepG2 cells, various concentrations of the compound were tested for cytotoxic effects. The results indicated a significant reduction in cell viability at higher concentrations (up to 200 µg/mL), suggesting that the compound could be a potential candidate for further development as an anticancer agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound Biological Activity
5,6,7,8-tetrahydro-1,3-dimethyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-7-thioxopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dioneAntimicrobial and anticancer activities reported
6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbaldehydeModerate anticancer activity observed

The unique structural features of the target compound contribute to its distinct biological profiles compared to these related compounds.

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